molecular formula C10H10N2O B3213753 (2-Aminoquinolin-4-yl)methanol CAS No. 1126424-70-1

(2-Aminoquinolin-4-yl)methanol

Cat. No. B3213753
CAS RN: 1126424-70-1
M. Wt: 174.20 g/mol
InChI Key: JJIMUFJFSKVPES-UHFFFAOYSA-N
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Description

“(2-Aminoquinolin-4-yl)methanol” is a chemical compound that has been studied for its potential pharmacological properties . It is a derivative of 2-aminoquinolin-4 (1H)-one, which has been widely studied as a potential pharmacological agent in different areas .


Synthesis Analysis

The synthesis of 2-aminoquinolin-4 (1H)-one, a related compound, has been studied under Mannich and retro-Mannich reaction conditions . The compound was reacted with various primary/secondary amines and paraformaldehyde . The reaction yielded expected Mannich products along with 3,3’-methylenebis (2-aminoquinolin-4 (1H)-one) .


Molecular Structure Analysis

The molecular formula of “(2-Aminoquinolin-4-yl)methanol” is C10H10N2O . The molar mass of the compound is approximately 174.1992 .


Chemical Reactions Analysis

In the case of secondary amines, the reaction in N,N-dimethylformamide yielded expected Mannich products accompanied with 3,3’-methylenebis (2-aminoquinolin-4 (1H)-one) . The reaction with primary amines led to the formation of pyrimido [4,5-b]quinolin-5-ones .

Mechanism of Action

While the specific mechanism of action for “(2-Aminoquinolin-4-yl)methanol” is not explicitly mentioned in the sources, a study on 4-Aminoquinolines suggests that these compounds may have antimalarial activity . They seem to inhibit hemozoin formation, a crucial point for the parasite .

Future Directions

Quinoline and its derivatives have been widely studied for their potential pharmacological properties . The synthesis of 2-methylquinoline and its derivatives, which have shown substantial biological activities, is one of the future directions in this field . The study of 2-aminoquinolin-4 (1H)-one under Mannich and retro-Mannich reaction also presents potential future directions .

properties

IUPAC Name

(2-aminoquinolin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-10-5-7(6-13)8-3-1-2-4-9(8)12-10/h1-5,13H,6H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIMUFJFSKVPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901310233
Record name 2-Amino-4-quinolinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901310233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminoquinolin-4-yl)methanol

CAS RN

1126424-70-1
Record name 2-Amino-4-quinolinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1126424-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-quinolinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901310233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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